Catalposide

Catalog No.
S565972
CAS No.
6736-85-2
M.F
C22H26O12
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catalposide

CAS Number

6736-85-2

Product Name

Catalposide

IUPAC Name

[2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11?,12-,13?,14-,15+,16-,17?,18?,20?,21+,22?/m1/s1

InChI Key

UXSACQOOWZMGSE-HPLKYFPUSA-N

Synonyms

Catalpin; (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-b-D-glucopyranoside; Hydroxybenzoyl catalpol

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Anti-inflammatory and Antioxidant Properties:

Studies have shown Catalposide to possess anti-inflammatory and antioxidant properties. In vitro (performed outside of a living organism) and in vivo (performed within a living organism) research suggests its ability to:

  • Reduce the production of inflammatory mediators.
  • Scavenge free radicals, protecting cells from oxidative damage [].

These findings indicate Catalposide's potential role in managing inflammatory conditions and age-related diseases associated with oxidative stress.

Neuroprotective Effects:

Research suggests that Catalposide may exert neuroprotective effects, potentially benefiting neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Studies have demonstrated its ability to:

  • Protect neurons from cell death caused by neurotoxins [].
  • Improve cognitive function in animal models of neurodegenerative diseases [].

Catalposide is a naturally occurring iridoid glycoside primarily isolated from the bark and leaves of the Catalpa tree. Its chemical structure is characterized by a glucose moiety linked to an iridoid aglycone, specifically 7-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Catalposide has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Research suggests catalposide may possess anti-inflammatory properties [, ]. Studies have indicated it might inhibit the production of certain inflammatory molecules in macrophages, which are immune system cells []. However, the exact mechanism by which it exerts these effects remains under investigation [, ].

Information on the safety profile and potential hazards associated with catalposide is limited in currently available scientific publications. As with any unfamiliar compound, exercising caution and consulting with qualified professionals is advisable.

Please note:

  • The information provided is based on publicly available scientific research and is for informational purposes only.
  • It is not intended to be a substitute for professional medical advice.
  • Further research is ongoing to fully understand catalposide's properties.

Catalposide undergoes various metabolic transformations in the body. Notably, it is metabolized into several metabolites such as catalposide sulfate, catalposide glucuronide, and 4-hydroxybenzoic acid through enzymatic reactions involving sulfation and glucuronidation. In vitro studies have shown that human liver S9 fractions and intestinal microsomes can catalyze these transformations, indicating the involvement of specific enzymes such as sulfotransferases and carboxylesterases in its metabolism .

Research has demonstrated that catalposide exhibits significant biological activities:

  • Anti-inflammatory Effects: Catalposide has been shown to inhibit inflammatory responses in various cell models, including macrophages stimulated by lipopolysaccharides. This effect is mediated through the modulation of signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) .
  • Ligand Activity: It acts as a natural agonistic ligand for peroxisome proliferator-activated receptor-alpha (PPARα), enhancing fatty acid uptake and regulating genes involved in fatty acid β-oxidation .

Catalposide can be synthesized through various chemical methods, including:

  • Extraction from Natural Sources: Primarily obtained from the leaves and bark of Catalpa species.
  • Chemical Synthesis: Synthetic routes may involve the acetylation of precursors or glycosylation reactions to attach the glucose moiety to the iridoid structure. For example, acetylation of catalposide yields derivatives with modified solubility and bioactivity .

Catalposide has several applications in pharmacology and medicine:

  • Anti-inflammatory Agent: Its ability to modulate inflammatory pathways makes it a candidate for treating conditions associated with chronic inflammation.
  • Potential Antioxidant: The compound's antioxidant properties may contribute to its protective effects against oxidative stress-related diseases.
  • Drug Metabolism Inducer: As an inducer of drug metabolism enzymes, catalposide may play a role in enhancing the clearance of certain pharmaceuticals from the body .

Studies have explored the interactions of catalposide with various biological systems:

  • Metabolic Interactions: The compound's metabolism involves interactions with sulfotransferases and glucuronosyltransferases, which are crucial for its biotransformation in the liver and intestines .
  • Cellular Interactions: Catalposide has been shown to modulate cellular signaling pathways involved in inflammation and lipid metabolism, indicating its potential influence on various physiological processes .

Several compounds share structural similarities with catalposide, particularly within the category of iridoid glycosides. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Methoxy-catalposideIridoid GlycosideExhibits stronger anti-inflammatory activity than catalposide .
LoganinIridoid GlycosideKnown for neuroprotective effects; differs in aglycone structure.
GeniposideIridoid GlycosideExhibits hepatoprotective effects; differs in sugar composition.
HarpagosideIridoid GlycosideKnown for analgesic properties; different aglycone backbone.

Catalposide stands out due to its specific receptor activity as a PPARα agonist and its unique metabolic pathway leading to beneficial anti-inflammatory effects.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

482.14242626 g/mol

Monoisotopic Mass

482.14242626 g/mol

Heavy Atom Count

34

UNII

7KD7K3964H

Other CAS

6736-85-2

Wikipedia

Catalposide
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate

Dates

Modify: 2023-08-15

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